N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide
Description
N'-[3-(Trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a heterocyclic carbohydrazide derivative featuring a quinoxaline core substituted with a trifluoromethyl (-CF₃) group at position 3 and a benzoyl hydrazide moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazide functionality enables diverse reactivity, making it a valuable intermediate for synthesizing bioactive derivatives such as hydrazones and coordination complexes .
Properties
IUPAC Name |
N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)13-14(21-12-9-5-4-8-11(12)20-13)22-23-15(24)10-6-2-1-3-7-10/h1-9H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDUOVDGJRJMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide typically involves the reaction of 3-(trifluoromethyl)-2-quinoxalinecarboxylic acid with hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbohydrazide linkage .
Industrial Production Methods
Industrial production of N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, hydrazine derivatives, and substituted quinoxalines with diverse functional groups .
Scientific Research Applications
N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique pharmacophore, which may interact with various biological targets.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The quinoxaline ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbohydrazide moiety can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Modifications in the Quinoxaline/Benzene Core
Table 1: Key Structural Differences in Analogous Compounds
Key Observations :
Key Observations :
Physico-Chemical Properties
Table 3: Spectral and Physical Properties
Key Observations :
- The -CF₃ group in the target compound contributes to distinct ¹⁹F NMR signals and enhances thermal stability .
- Long alkyl chains (e.g., pentadecyl in ) drastically reduce aqueous solubility compared to the target compound .
Table 4: Comparative Bioactivity
Key Observations :
- The trifluoromethyl group in the target compound provides moderate PET inhibition compared to nitro (-NO₂) or iodo (-I) analogs, which exhibit superior activity due to stronger electron-withdrawing effects .
- Fluorinated analogs generally show improved metabolic stability and bioavailability compared to non-fluorinated derivatives .
Biological Activity
N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and case studies demonstrating its efficacy.
Chemical Structure and Properties
- Molecular Formula : C16H11F3N4O
- Molecular Weight : 332.28 g/mol
- CAS Number : 343372-42-9
The compound features a quinoxaline ring substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The carbohydrazide moiety allows for interactions with various biological targets, including enzymes and receptors.
The biological activity of N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is primarily attributed to:
- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to penetrate biological membranes.
- π-π Stacking Interactions : The quinoxaline ring can engage in π-π stacking with aromatic residues in proteins, facilitating binding to molecular targets.
- Hydrogen Bonding : The carbohydrazide moiety can form hydrogen bonds with active site residues of enzymes or receptors.
Antimicrobial Properties
Research indicates that N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem highlights its efficacy in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth and survival .
Enzyme Inhibition
N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide has shown potential as an enzyme inhibitor. Its interaction with specific enzymes may lead to altered metabolic pathways, which can be beneficial in therapeutic contexts, particularly in cancer treatment .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 25 |
Case Study 2: Anticancer Activity
A study involving various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
